(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile
Description
(R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a chiral piperazine derivative characterized by:
- Core structure: A piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group at the 1-position.
- Side chain: An ethoxy linker terminating in an acetonitrile (-CH2CN) functional group.
- Stereochemistry: The R-enantiomer configuration, critical for biological activity in related compounds like levocetirizine .
This compound shares structural similarities with antihistamines such as levocetirizine but differs in the terminal functional group (acetonitrile vs. carboxylic acid).
Properties
Molecular Formula |
C21H24ClN3O |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetonitrile |
InChI |
InChI=1S/C21H24ClN3O/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)25-13-11-24(12-14-25)15-17-26-16-10-23/h1-9,21H,11-17H2/t21-/m1/s1 |
InChI Key |
SBAKHIDRFYZRKO-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC#N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl and Phenyl Groups: The piperazine ring is then substituted with chlorophenyl and phenyl groups through nucleophilic substitution reactions.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a strong base.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The piperazine ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include phenolic compounds and quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antihistamine Activity
The primary application of this compound is as an antihistamine. It is effective in treating various allergic conditions, including:
- Allergic rhinitis
- Allergic conjunctivitis
- Urticaria (hives)
Cetirizine, the active metabolite of this compound, works by blocking the action of histamine at H1 receptors, thus alleviating symptoms associated with allergies .
Anti-inflammatory Effects
Studies have indicated that (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile may possess anti-inflammatory properties. This is particularly relevant in chronic inflammatory conditions where histamine plays a role in exacerbating symptoms .
Potential Neuroprotective Properties
Emerging research suggests that compounds related to cetirizine may exhibit neuroprotective effects. These properties could be beneficial in treating neurodegenerative disorders, although further studies are necessary to confirm these effects .
Synthesis and Derivatives
The synthesis of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile involves several steps, including the formation of the piperazine ring and subsequent functionalization to introduce the ethoxy and acetonitrile groups. Various derivatives have been synthesized to enhance its pharmacological profile and reduce side effects.
Case Study 1: Efficacy in Allergic Rhinitis
In a clinical trial involving patients with allergic rhinitis, cetirizine demonstrated significant improvements in nasal symptoms compared to placebo. Patients reported reduced sneezing, nasal congestion, and itching after treatment with cetirizine .
Case Study 2: Comparison with Other Antihistamines
A comparative study assessed the efficacy of cetirizine against other antihistamines like loratadine and fexofenadine. Results indicated that cetirizine provided faster relief from allergy symptoms, making it a preferred option for acute allergic reactions .
Mechanism of Action
The mechanism of action of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine Derivatives
Table 1: Key Structural and Pharmacological Differences
Functional Group Impact on Pharmacokinetics and Activity
- Acetonitrile vs. Unlike carboxylic acids, nitriles are less prone to ionization at physiological pH, which may prolong half-life by avoiding renal clearance mechanisms .
Ester Derivatives (e.g., Propylene Glycol Ester) :
- Azetidinone Derivatives: Compounds such as N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () introduce β-lactam rings, which may confer rigidity but increase synthetic complexity .
Biological Activity
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a compound with significant biological activity, particularly in the realm of pharmacology. This compound is structurally related to cetirizine, an antihistamine used to treat allergic reactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring, an ethoxy group, and a nitrile functional group. Its structural characteristics contribute to its pharmacological effects.
Antihistaminic Activity
As a derivative of cetirizine, this compound exhibits antihistaminic properties, primarily functioning as an H1 receptor antagonist. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria.
Antimicrobial Properties
Recent studies have indicated that compounds similar to (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile exhibit antimicrobial activity. For instance, derivatives were tested against various pathogens, showing minimum inhibitory concentration (MIC) values that suggest efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
In Vitro Studies
A study published in the ACS Omega journal evaluated various derivatives for their antimicrobial properties. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity .
Pharmacological Studies
In another investigation focusing on the pharmacological profile of piperazine derivatives, it was noted that these compounds could inhibit certain enzymatic activities relevant to cancer therapy. For example, some derivatives demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes . This suggests potential applications in oncology.
Case Studies
Case Study 1: Antihistaminic Efficacy
In clinical settings, cetirizine and its derivatives have been shown to effectively reduce symptoms of allergic rhinitis. A study involving patients with chronic allergic rhinitis demonstrated significant symptom relief when treated with cetirizine dihydrochloride, supporting the efficacy of related compounds .
Case Study 2: Antimicrobial Evaluation
A recent evaluation of piperazine derivatives included (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile. The study found that these compounds inhibited biofilm formation in bacterial cultures, which is critical for treating persistent infections .
Data Tables
| Activity | Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Antihistaminic | (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile | N/A | Allergic Rhinitis |
| Antimicrobial | Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |
| PARP Inhibition | Compound 5e | IC50 = 18 μM | PARP1 in Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
